6-Bromo-2-(trifluoromethyl)benzo[d]oxazole CAS number and chemical properties
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole CAS number and chemical properties
An In-Depth Technical Guide to 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole: Structural Dynamics, Synthesis, and Application in Drug Discovery
As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, halogenated and fluorinated heterocycles have become foundational to rational drug design. 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole (CAS: 1260834-26-1) represents a highly privileged building block. By combining the metabolic resilience of a trifluoromethyl (-CF3) group with the orthogonal reactivity of a bromine atom, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors, central nervous system (CNS) modulators, and neuroimaging agents[1][2].
This whitepaper provides a comprehensive, expert-level analysis of its physicochemical properties, synthetic methodologies, downstream functionalization, and analytical validation protocols.
Architectural Overview and Physicochemical Profiling
The benzoxazole core is a well-documented bioisostere for amides and esters, offering enhanced stability against enzymatic cleavage. However, the unsubstituted 2-position of a benzoxazole ring is susceptible to hydrolytic ring-opening in vivo.
Causality in Structural Design: Installing a strongly electron-withdrawing trifluoromethyl group at the 2-position significantly lowers the electron density of the oxazole ring. This modification prevents oxidative metabolism by cytochrome P450 enzymes and blocks hydrolytic degradation. Furthermore, the -CF3 group dramatically increases the lipophilicity (LogP) of the molecule, a critical parameter for crossing the blood-brain barrier (BBB) in CNS indications such as Tau-imaging for Alzheimer's disease[2]. The bromine atom at the 6-position provides a highly reactive vector for transition-metal-catalyzed cross-coupling, allowing for the rapid expansion of structure-activity relationships (SAR).
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound[1][3]:
| Parameter | Value / Specification |
| Chemical Name | 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole |
| CAS Registry Number | 1260834-26-1 |
| Molecular Formula | C8H3BrF3NO |
| Molecular Weight | 266.02 g/mol |
| Physical State | Off-white to light yellow crystalline solid |
| Storage Temperature | -20°C, under inert atmosphere (Argon/N2) |
| Solubility | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H2O |
Mechanistic Synthesis & Experimental Workflow
The primary route to synthesize 6-bromo-2-(trifluoromethyl)benzo[d]oxazole relies on the cyclocondensation of 2-amino-5-bromophenol with a trifluoroacetylating agent.
Causality in Reagent Selection: While trifluoroacetic acid (TFA) can be used, utilizing Trifluoroacetic Anhydride (TFAA) is vastly superior. TFAA acts as both the acylating agent and a dehydrating sink. The reaction proceeds via a highly exothermic N-acylation to form the 2-(2,2,2-trifluoroacetamido)-5-bromophenol intermediate. The subsequent intramolecular cyclization requires the elimination of water. By using an anhydride or adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH) under reflux, the equilibrium is forcefully driven toward the thermodynamically stable benzoxazole product.
Caption: Step-by-step synthesis workflow of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole.
Self-Validating Synthetic Protocol
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.
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Acylation: Dissolve 2-amino-5-bromophenol (10.0 mmol, 1.88 g) in anhydrous toluene (50 mL). Cool the reaction mixture to 0 °C using an ice bath.
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Reagent Addition: Add Trifluoroacetic anhydride (15.0 mmol, 2.1 mL) dropwise over 15 minutes. Validation check: The solution will briefly exhibit a color change and slight fuming as the N-acylation occurs exothermically.
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Cyclization: Add a catalytic amount of p-TsOH (1.0 mmol, 172 mg). Replace the ice bath with a heating mantle and attach a Dean-Stark trap. Reflux the mixture at 110 °C for 4-6 hours.
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In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The intermediate amide (lower Rf) should completely convert to the highly lipophilic benzoxazole (higher Rf).
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Workup & Isolation: Cool to room temperature. Quench carefully with saturated aqueous NaHCO3 (50 mL) to neutralize residual TFA and p-TsOH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.
Downstream Functionalization: The 6-Bromo Vector
The strategic placement of the bromine atom at the 6-position is not arbitrary. In the context of amyloid and tau fibril binding agents, extending the conjugated pi-system along the longitudinal axis of the benzoxazole (positions 2 and 6) aligns the molecule perfectly within the hydrophobic binding pockets of misfolded proteins[2].
The electron-deficient nature of the 2-(trifluoromethyl)benzoxazole core makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts, facilitating a wide array of cross-coupling reactions.
Caption: Downstream Pd-catalyzed cross-coupling pathways for the 6-bromo scaffold.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound before utilizing it in sensitive downstream assays, rigorous analytical validation is required.
Self-Validating HPLC Purity Protocol
Assessing the purity of fluorinated heterocycles requires careful selection of the mobile phase. Causality: Using 0.1% TFA in the aqueous mobile phase suppresses the ionization of any unreacted phenolic starting material, ensuring sharp peak shapes and preventing peak tailing[4]. Because the target compound is highly lipophilic, a steep organic gradient is necessary.
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Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
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Mobile Phase B: 100% Acetonitrile.
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Gradient: 10% B to 95% B over 12 minutes, hold at 95% B for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV Photodiode Array (PDA) extracted at 254 nm and 280 nm.
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Expected Outcome: The target compound will elute late in the gradient (typically >8 minutes) due to the lipophilic -CF3 group, well separated from the more polar 2-amino-5-bromophenol starting material.
Nuclear Magnetic Resonance (NMR) Expectations
Verification of the cyclization is best confirmed via 1H and 19F NMR spectroscopy.
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1H NMR (400 MHz, CDCl3): The disappearance of the broad -NH2 and -OH signals (which would appear around 4.0-5.5 ppm in the starting material) confirms cyclization. The aromatic region will display three distinct protons: a doublet around 7.9 ppm (C7-H, meta-coupled to C5), a doublet of doublets around 7.5 ppm (C5-H), and a doublet around 7.6 ppm (C4-H).
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19F NMR (376 MHz, CDCl3): A sharp, distinct singlet will appear between -63.0 and -65.0 ppm, confirming the presence of the intact trifluoromethyl group.
References
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Sigma-Aldrich. "6-Bromo-2-(trifluoromethyl)benzo[d]oxazole, CAS 1260834-26-1". Merck KGaA. URL:[Link]
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Journal of Medicinal Chemistry. "Structure–Activity Relationship Study of Heterocyclic Phenylethenyl and Pyridinylethenyl Derivatives as Tau-Imaging Agents That Selectively Detect Neurofibrillary Tangles in Alzheimer's Disease Brains". ACS Publications. URL:[Link]
